molecular formula C16H14FN3O3 B12015149 N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

Katalognummer: B12015149
Molekulargewicht: 315.30 g/mol
InChI-Schlüssel: OLUFDHNFMBRNMN-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 3-methoxyaniline in the presence of an appropriate catalyst. The reaction proceeds as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing the fluorine or methoxy groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism by which N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-[(E)-(3-methoxyphenyl)methylideneamino]-N-(3-fluorophenyl)oxamide: Similar structure but with reversed positions of fluorine and methoxy groups.

    N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide: Chlorine substituent instead of fluorine.

    N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-hydroxyphenyl)oxamide: Hydroxy group instead of methoxy.

Uniqueness

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide is unique due to the specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C16H14FN3O3

Molekulargewicht

315.30 g/mol

IUPAC-Name

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14FN3O3/c1-23-14-7-3-6-13(9-14)19-15(21)16(22)20-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI-Schlüssel

OLUFDHNFMBRNMN-VCHYOVAHSA-N

Isomerische SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.